![molecular formula C19H23N3O4S2 B2513800 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681225-31-0](/img/structure/B2513800.png)
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide
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Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Inhibition and Antimicrobial Activity
One study focused on the synthesis and enzyme inhibitory activities of new 1,2,4-triazole analogues, including compounds with thiazole and morpholino groups. These compounds were evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. A specific compound demonstrated significant activity, underscoring the potential for such molecules in enzyme inhibition applications (Virk et al., 2018).
Anticancer Activity
Another area of application is in anticancer research, where 5-methyl-4-phenylthiazole derivatives, structurally related to the queried compound, were synthesized and studied for their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with one derivative exhibiting high selectivity and encouraging IC50 values, suggesting a potential role in cancer treatment strategies (Evren et al., 2019).
Corrosion Inhibition
The study by Nasser and Sathiq (2017) delves into the application of Mannich bases, including those with morpholino groups, as corrosion inhibitors for mild steel in sulfuric acid solutions. The research highlights the efficacy of these inhibitors in protecting steel surfaces, offering insights into their practical applications in material science and engineering (Nasser & Sathiq, 2017).
Antimicrobial and Anticonvulsant Agents
Further research includes the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores, exhibiting significant anticonvulsant activity. This study underscores the versatility of thiazole derivatives in the development of new pharmacological agents, particularly as anticonvulsants (Amir et al., 2012).
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-18(14-3-5-15(25-2)6-4-14)21-19(28-13)20-16(23)11-27-12-17(24)22-7-9-26-10-8-22/h3-6H,7-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRXTWNBYOOQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSCC(=O)N2CCOCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide |
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